molecular formula C6H12O3 B3323565 [3-(Methoxymethyl)oxetan-3-yl]methanol CAS No. 1639113-91-9

[3-(Methoxymethyl)oxetan-3-yl]methanol

Cat. No.: B3323565
CAS No.: 1639113-91-9
M. Wt: 132.16 g/mol
InChI Key: PFOWSDLDKYIRHI-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C6H12O3. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with methanol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the methoxymethyl group is introduced to the oxetane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)oxetan-3-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted oxetane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[3-(Methoxymethyl)oxetan-3-yl]methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of new chemical bonds and the generation of diverse products .

Comparison with Similar Compounds

Similar Compounds

    [3-(Methoxymethyl)oxetan-3-yl]methanamine: Similar structure but with an amine group instead of a methanol group.

    [3-(Methoxymethyl)oxetan-3-yl]methanoic acid: Contains a carboxylic acid group instead of a methanol group.

    [3-(Methoxymethyl)oxetan-3-yl]methanone: Features a ketone group instead of a methanol group.

Uniqueness

The uniqueness of [3-(Methoxymethyl)oxetan-3-yl]methanol lies in its ability to undergo a wide range of chemical reactions due to the presence of both the oxetane ring and the methanol group. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

[3-(methoxymethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-3-6(2-7)4-9-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOWSDLDKYIRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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